Leptorumol

Description

Overview of Chromones as a Chemical Class in Natural Product Research

Chromones, formally known as 4H-chromen-4-ones or 4H-1-benzopyran-4-ones, represent a significant class of oxygen-containing heterocyclic compounds widely distributed in nature, particularly within the plant kingdom bohrium.comresearchgate.netijrar.org. The chromone (B188151) motif serves as a central scaffold in numerous natural products, including flavonoids and isoflavonoids researchgate.net. Their prevalence in plants means they are often present in typical human diets scilit.com. The chemical structure of chromones, featuring a benzopyran ring with a ketone group, contributes to their diverse chemical properties and biological activities ijrar.org. Chromones are recognized as privileged structures and useful templates for designing diversified therapeutic molecules nih.govsemanticscholar.org.

Significance of Natural Products in Drug Discovery and Chemical Biology

Natural products are chemical compounds produced by living organisms such as plants, animals, and microorganisms researchgate.net. They have been a source of medicinal substances for millennia and continue to be a rich reservoir of novel chemical entities nih.govmdpi.com. The relevance of natural products in drug discovery and development is underscored by their vast chemical diversity, evolutionary adaptations, and the extensive traditional knowledge surrounding their use mdpi.com. This chemical diversity provides a substantial potential for discovering compounds with varied properties and unique biological activities researchgate.net. Natural products have historically made significant contributions to pharmacotherapy and remain an essential source of novel compound classes for biological studies and new drug discovery nih.govitmedicalteam.pl. Many contemporary remedies have been identified from natural origins, and natural products often serve as starting points for drug discovery, sometimes followed by synthetic modifications to enhance properties or reduce side effects mdpi.comwou.edu.

Historical Context of Natural Product Isolation and Investigation

The use of plants for medicinal purposes dates back thousands of years, with early practices involving crude preparations or extracts mdpi.comnih.gov. The formal investigation into natural products and their active components began to evolve with the laying of the foundations of organic chemistry in the early 19th century wou.edu. A pivotal moment was the isolation of pure active ingredients, such as morphine from Papaver somniferum in the early 19th century mdpi.comnih.gov. This marked a shift from studying complex mixtures to the isolation and structural characterization of pure compounds rsc.org. The 19th and 20th centuries saw the isolation and structure determination of numerous pure molecules from natural sources rsc.org. The discipline of pharmacognosy, the study of natural products with biological activity, provided the tools for identifying, selecting, and processing natural products for medicinal use wou.edu. Historically, macrobiotic plants were the primary sources, with hundreds of plants collected for remedies, often as mixtures or crude infusions rsc.org. The isolation of compounds like digitoxin, cocaine, pilocarpine, codeine, and quinine (B1679958) from medicinal plants were significant early achievements mdpi.com. The discovery of penicillin from the fungus Penicillium notatum in 1928 initiated the era of microbial drugs frontiersin.org.

Current Research Landscape of Biologically Active Chromones

The current research landscape highlights the continued interest in biologically active chromones due to their diverse and promising biological activities researchgate.net. Chromones and their derivatives are being extensively studied for various pharmacological properties, including antitumor, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities bohrium.comresearchgate.netscilit.comnih.govsemanticscholar.orgtandfonline.com. These compounds are recognized as potential lead drug candidates nih.govsemanticscholar.org. Recent reviews focus on naturally occurring chromones with specific activities, such as antitumor effects, categorizing them by structure and exploring their mechanisms of action, including cytotoxicity, influencing the cell cycle, and inhibiting signaling pathways bohrium.com. The well-recognized antioxidant properties of many chromones, stemming from their ability to neutralize reactive oxygen species, are a key area of investigation, particularly in the context of chemopreventive strategies against diseases linked to oxidative stress scilit.com. Research also explores the structure-activity relationships of chromones to understand how their structural features influence their biological actions scilit.com.

Rationale for Comprehensive Academic Investigation of Leptorumol

This compound is a specific chromone compound that has been identified in several plant species, including Pisonia aculeata, Arachniodes miqueliana, and Trianthema portulacastrum nih.govebi.ac.uknih.govjst.go.jp. Its presence in these diverse plant sources suggests a potential for varied biological roles. As a member of the chromone class, which is known for a wide spectrum of biological activities, this compound warrants comprehensive academic investigation to fully understand its phytochemical properties, natural occurrence, and potential biological activities nih.govebi.ac.uk. Previous studies have reported the isolation of this compound from Trianthema portulacastrum and noted its potential for antimicrobial, antioxidant, and anticancer activities researchgate.net. Investigating specific natural products like this compound contributes to the broader understanding of the chemical diversity and therapeutic potential inherent in the natural world, aligning with the ongoing efforts in natural product-based drug discovery and chemical biology researchgate.netmdpi.comnih.gov. A detailed academic investigation can elucidate its specific mechanisms of action and potential applications, building upon the general knowledge of chromone bioactivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

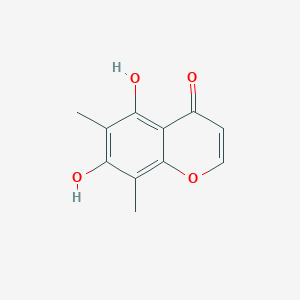

5,7-dihydroxy-6,8-dimethylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-5-9(13)6(2)11-8(10(5)14)7(12)3-4-15-11/h3-4,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGYZWMBXRFUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C=CO2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Context of Leptorumol

Isolation Sources and Botanical Origins of Leptorumol

This compound has been isolated from various plant species, highlighting its distribution across different plant families.

Pisonia aculeata L., a thorny, woody vine belonging to the Nyctaginaceae family, has been identified as a source of this compound. ebi.ac.ukairitilibrary.com this compound has been isolated from the cold methanolic extract of the dried stems and roots of Pisonia aculeata. ebi.ac.uk Along with this compound, other chromones and flavonoids have been isolated from this plant. ebi.ac.ukairitilibrary.com

Trianthema portulacastrum Linn., commonly known as Horse Purslane, is an annual herbaceous plant in the Aizoaceae family. nih.govresearchgate.netphytojournal.comcore.ac.uk this compound is a constituent of Trianthema portulacastrum. nih.govresearchgate.netphytojournal.comcore.ac.ukresearchgate.netphcogrev.comresearchgate.netphcogres.comnih.govresearchgate.netijcrt.org Phytochemical studies of Trianthema portulacastrum have revealed a diverse range of compounds, including flavonoids, alkaloids, steroids, tannins, terpenoids, glycosides, polyphenols, fats, proteins, carbohydrates, water-soluble bases, and potassium salts. nih.govresearchgate.netphytojournal.comcore.ac.ukresearchgate.netresearchgate.netresearchgate.netijcrt.orgpharmainfo.in Specifically, from the chloroform (B151607) extract of the plant, this compound has been isolated alongside compounds such as trianthenol, 3-acetylaleuritolic acid, 5,2'-dihydroxy-7-methoxy-6,8-dimethylflavone, 3,4-dimethoxy cinnamic acid, 5-hydroxy-2-methoxybenzaldehyde, p-methoxybenzoic acid, and beta cyanin. nih.govphytojournal.comphcogrev.comresearchgate.netphcogres.comnih.govresearchgate.netijcrt.org

Here is a table summarizing some of the phytochemicals found in Trianthema portulacastrum, including this compound:

This compound has also been isolated from ferns. Specifically, Arachniodes miqueliana and Leptorumohra miqueliana (syn. Polystichopsis miqueliana) are recognized sources of this compound. ebi.ac.uknih.govresearchgate.netjst.go.jpjst.go.jptandfonline.com From the fronds of Leptorumohra miqueliana, this compound has been isolated along with leptorumolin and protofarrerol. researchgate.netjst.go.jpjst.go.jppublish.csiro.au this compound was identified as compound II with a melting point of 254°C and a molecular formula of C₁₁H₁₀O₄. researchgate.netjst.go.jp

Beyond the species listed above, this compound has also been reported in Pentarhizidium orientale. mdpi.com A chromone, this compound (76), was isolated and identified from the rhizome of P. orientale. mdpi.com

Arachniodes miqueliana and Leptorumohra miqueliana as Fern Sources of this compound

Phytogeographical Distribution of this compound-Containing Flora

The distribution of this compound is linked to the native ranges of the plant species in which it is found. Pisonia aculeata is distributed in regions including southern China, the Ryukyu Islands, India, Malaysia, Indonesia, and coastal and low-altitude areas of eastern and southern Taiwan. airitilibrary.com Trianthema portulacastrum is native to South Africa but is widely found in tropical and subtropical countries globally, including India, Sri Lanka, Baluchistan, West Asia, Africa, and Tropical America. phytojournal.com It is also found in Southeast Asia and parts of Africa like Ghana and Tanzania. core.ac.uknih.gov Arachniodes miqueliana is found in East Asia, including China. harvard.edu Pentarhizidium orientale is also a source, contributing to the distribution profile. mdpi.com This suggests that this compound-containing flora are primarily distributed in tropical and subtropical regions across various continents.

Extraction and Isolation Methodologies for this compound from Biological Matrices

The extraction and isolation of phytochemicals like this compound from plant matrices involve various techniques aimed at separating the desired compounds from the complex plant material. General methods for the extraction of plant constituents include maceration, infusion, decoction, percolation, digestion, Soxhlet extraction, aqueous alcoholic extraction, supercritical fluid extraction, ultrasound-assisted extraction, and microwave-assisted extraction. slideshare.netplantarchives.orgoleumdietetica.esnih.gov The choice of solvent is crucial and is often based on the polarity of the target compound. plantarchives.orgnih.gov Polar solvents such as methanol (B129727), ethanol, or ethyl acetate (B1210297) are used for hydrophilic compounds, while less polar solvents like dichloromethane or hexane (B92381) are used for more lipophilic compounds. nih.gov

Following extraction, isolation and purification are achieved through various chromatographic techniques. slideshare.netplantarchives.orgoleumdietetica.esnih.gov These can include thin layer chromatography (TLC), column chromatography, flash chromatography, Sephadex chromatography, gas chromatography (GC), and high-performance liquid chromatography (HPLC). slideshare.netplantarchives.orgoleumdietetica.esnih.gov These techniques separate compounds based on their differing affinities for a stationary phase and a mobile phase. The specific methodologies used for isolating this compound from its plant sources, such as the cold methanolic extract of Pisonia aculeata ebi.ac.uk or the chloroform extract of Trianthema portulacastrum nih.govresearchgate.netresearchgate.netpharmainfo.in, involve applying these general extraction and chromatographic principles to isolate the target compound. For instance, sequential solvent partitioning has been used in the study of Trianthema portulacastrum, employing solvents like n-hexane, ethyl acetate, and n-butanol. phcogres.com LC-HRMS analysis has also been utilized to identify this compound in extracts. phcogres.com

Advanced Chromatographic Techniques in this compound Isolation

The isolation of natural compounds like this compound from complex plant matrices often requires the application of advanced chromatographic techniques. These methods enable the separation and purification of individual components based on their chemical properties.

Studies on the phytochemicals of Trianthema portulacastrum have employed chromatographic procedures for the isolation of its constituents, including this compound. For instance, chromatography of the dried plant material using methylene (B1212753) chloride on silica (B1680970) has yielded various compounds, such as long-chain esters, alcohols, and sterols, alongside this compound. phytojournal.com In another study focusing on T. portulacastrum, successive solvent partitioning using solvents like n-hexane, ethyl acetate, and n-butanol was followed by chromatographic isolation techniques. phcogres.comresearchgate.net Silica gel column chromatography and Sephadex LH-20 column chromatography have been utilized in the isolation process of compounds from the ethyl acetate fraction of T. portulacastrum. phcogres.com Elution with solvent systems such as ethyl acetate-methanol and methanol was employed in these chromatographic steps. phcogres.com

Chromatographic methods have also been instrumental in isolating this compound from other plant sources. For example, isolation of compounds from the rhizomes of Matteuccia orientalis has involved chromatographic techniques. researchgate.net

Bioactivity-Guided Fractionation Approaches in this compound Discovery

Bioactivity-guided fractionation is a strategy used to isolate bioactive compounds from natural sources by tracking the desired biological activity through successive separation steps. This approach has been applied in the study of plants containing this compound to identify the compounds responsible for observed biological effects.

While the provided search results highlight the presence and isolation of this compound, they also illustrate the broader application of bioactivity-guided approaches in the context of studying plants that contain this compound. For instance, bioassay-guided fractionation of Trianthema portulacastrum extracts has been performed to investigate specific activities, such as acaricidal activity. researchgate.net In such studies, different fractions obtained through separation techniques are tested for biological activity, and the active fractions are further fractionated until individual bioactive compounds are isolated. researchgate.net

Although the direct discovery of this compound specifically through a bioactivity-guided fractionation approach is not explicitly detailed in the provided snippets, the framework of studying the biological activities of plant extracts and subsequently isolating compounds from active fractions is a common practice in natural product discovery, and this compound is a known bioactive constituent in some of these plants. The phytochemical investigation of biologically active fractions from T. portulacastrum has led to the isolation of various metabolites, including flavonoids like this compound. researchgate.netresearchgate.net

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 56683359 |

| Ecdysterone (20-hydroxyecdysone) | 34726 |

| Trianthenol | 5468086 |

| 5,2'-dihydroxy-7-methoxy-6,8-dimethylflavone | 11805369 |

| β-sitosterol | 222284 |

| Stigmasterol | 637290 |

| Kaempferol | 5280863 |

| Quercetin | 5280343 |

| Ferulic acid | 445858 |

| Caffeic acid | 1794429 |

| 3,4-dimethoxy cinnamic acid | 637773 |

| p-methoxybenzoic acid | 10178 |

| Betacyanin | 14908 |

| Trianthemine | 15132158 |

| Punarnavine | 160065 |

Data Table Example (Illustrative based on search findings)

Molecular Architecture and Substructural Features of this compound

This compound has the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol nih.gov. Its IUPAC name is 5,7-dihydroxy-6,8-dimethylchromen-4-one nih.goviitd.ac.in. The structure consists of a chromone core, which is a 4H-chromen-4-one system. Attached to this core are two hydroxyl (-OH) groups at positions 5 and 7, and two methyl (-CH₃) groups at positions 6 and 8 nih.govebi.ac.uk. This substitution pattern is key to its classification and properties. The skeletal formula and 3D structure illustrate the arrangement of these functional groups around the central bicyclic system nih.govdreamstime.com.

Taxonomic Classification of this compound as a Substituted Chromone

This compound is classified as a member of the chromones nih.govebi.ac.uk. Chromones are a class of benzopyran derivatives characterized by a 4H-chromen-4-one skeleton ebi.ac.uk. This compound specifically falls under the category of substituted chromones due to the presence of hydroxyl and methyl groups on the chromone ring system nih.govebi.ac.uk. It is also considered a member of the resorcinols, which are benzene-1,3-diol derivatives, reflecting the substitution pattern on the A-ring of the chromone structure nih.gov. The compound is functionally related to chromone itself nih.gov. Its classification within various chemical ontologies, such as ChEBI and ClassyFire, places it within the broader categories of organic compounds, organoheterocyclic compounds, benzopyrans, and 1-benzopyrans ebi.ac.ukimsc.res.in.

Spectroscopic Analysis in Elucidating this compound's Chemical Structure

Spectroscopic techniques have been instrumental in determining the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule. Studies on this compound have utilized ¹H and ¹³C NMR to assign signals corresponding to the different protons and carbons in its structure nih.govjst.go.jp. The chemical shifts and coupling patterns observed in the NMR spectra are consistent with the proposed 5,7-dihydroxy-6,8-dimethylchromone structure, confirming the positions of the hydroxyl and methyl substituents on the chromone core nih.govjst.go.jp.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. MS analysis of this compound provides a molecular ion peak corresponding to its molecular weight of 206.19 Da, confirming the molecular formula C₁₁H₁₀O₄ nih.govebi.ac.ukuct.ac.za. Fragmentation patterns observed in MS experiments offer further insights into the substructural units of the molecule uct.ac.zaresearchgate.net. The way the molecule breaks apart under electron ionization or other ionization methods provides characteristic fragment ions that help piece together the arrangement of atoms.

X-ray Crystallography Studies (if available for this compound or close analogues)

Proposed Polyketide Biosynthesis Route for Chromones

The core structure of chromones is typically formed via the acetic acid pathway, involving the condensation of acetate units. mdpi.comnih.gov This process is mediated by polyketide synthases (PKSs), specifically type III PKSs in plants, which are responsible for the iterative decarboxylative condensation of malonyl-CoA units. mdpi.commdpi.comnih.govfrontiersin.org

For many chromones, including 5,7-dihydroxy-2-methylchromone, a key intermediate is formed from the condensation of a starter molecule, often acetyl-CoA (though this can be a poor substrate for some enzymes nih.gov), with multiple units of malonyl-CoA. mdpi.commdpi.comnih.gov In the case of 5,7-dihydroxy-2-methylchromone, five molecules of malonyl-CoA undergo decarboxylative condensations catalyzed by a pentaketide (B10854585) chromone synthase (PCS). mdpi.comnih.govjst.go.jpnih.gov This is followed by a Claisen cyclization reaction to form the characteristic chromone ring system. mdpi.comnih.gov

This compound (5,7-dihydroxy-6,8-dimethylchromen-4-one) possesses additional methyl groups at positions 6 and 8 compared to 5,7-dihydroxy-2-methylchromone. nih.gov This suggests that methylation steps are involved in its biosynthesis, likely occurring after the formation of the basic chromone scaffold.

Enzymatic Machinery Involved in this compound Biosynthesis

Type III polyketide synthases are central to the initial steps of chromone biosynthesis. mdpi.commdpi.comnih.govfrontiersin.org Enzymes like Pentaketide Chromone Synthase (PCS) have been identified and characterized for their role in producing chromone scaffolds from malonyl-CoA. mdpi.comnih.govjst.go.jpnih.gov These enzymes are relatively simple homodimeric proteins that catalyze iterative condensation reactions. nih.govnih.gov

Beyond the core PKS activity, the biosynthesis of complex chromones like this compound involves tailoring enzymes. Based on studies of related 2-(2-phenylethyl)chromones (PECs), enzymes such as hydroxylases (particularly cytochrome P450s or CYPs) and O-methyltransferases (OMTs) are implicated in modifying the basic chromone structure. mdpi.com While direct enzymatic evidence specifically for this compound biosynthesis is limited in the provided context, the presence of hydroxyl and methyl groups in its structure strongly indicates the involvement of these types of modifying enzymes. nih.gov OMTs are likely responsible for the methylation at positions 6 and 8, although the specific OMTs involved in this compound biosynthesis require further investigation.

Studies on PEC biosynthesis in Aquilaria species have highlighted the importance of type III PKSs, as well as downstream modifying enzymes like OMTs and CYPs, in generating structural diversity. mdpi.com The specific sequence and interplay of these enzymes in producing the methylation pattern seen in this compound are areas that would require dedicated research.

Precursor Identification and Elucidation of Biotransformation Steps

The primary precursors for the polyketide pathway leading to chromones are acetyl-CoA and malonyl-CoA. mdpi.comnih.gov Malonyl-CoA is formed from the carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). nih.gov These simple acyl-CoA units are then utilized by type III PKSs. mdpi.comfrontiersin.org

While the initial polyketide chain formation follows a general pattern for chromones, the specific biotransformation steps leading to the dimethylation at positions 6 and 8 of this compound are not explicitly detailed in the search results. However, the presence of these methyl groups strongly suggests enzymatic methylation reactions occur after the chromone ring system is formed. In general, methylation of natural products is catalyzed by methyltransferases, often utilizing S-adenosyl-L-methionine (SAM) as a methyl donor. The precise sequence of hydroxylation and methylation steps leading to the 5,7-dihydroxy-6,8-dimethyl substitution pattern of this compound would need to be elucidated through targeted biochemical studies, potentially involving isotopic labeling experiments and enzyme characterization.

This compound has been found alongside other compounds in plants like Trianthema portulacastrum, including other flavonoids and cinnamic acid derivatives. researchgate.netcore.ac.ukresearchgate.netresearchgate.netresearchgate.net While these co-occurring compounds might provide clues about related metabolic pathways within the plant, their direct involvement as precursors in this compound biosynthesis is not established in the provided information.

Comparative Biosynthesis with Related Natural Chromones

Chromones are a diverse class of natural products with a common benzo-γ-pyrone skeleton. nih.govijrpc.comresearchgate.netacs.org Their biosynthesis is largely rooted in the polyketide pathway, mediated by type III PKSs. mdpi.commdpi.comnih.govfrontiersin.org Variations in the starter molecules, the number of malonyl-CoA extensions, and the subsequent tailoring reactions catalyzed by enzymes like cyclases, hydroxylases, methyltransferases, and glycosyltransferases lead to the vast structural diversity observed among natural chromones. nih.govmdpi.com

For instance, while Pentaketide Chromone Synthase (PCS) produces a pentaketide leading to 5,7-dihydroxy-2-methylchromone, other type III PKSs, like chalcone (B49325) synthase (CHS), utilize different starter molecules (e.g., p-coumaroyl-CoA) and catalyze a different cyclization mode to produce chalcones, which are precursors to flavonoids. mdpi.comnih.govfrontiersin.orguregina.ca Despite sharing sequence similarity with CHS, enzymes like PCS have evolved distinct active site features that dictate polyketide chain length and product specificity. nih.govjst.go.jpnih.gov

Biological Activities and Research Findings

Research into the biological activities of Leptorumol is part of the broader investigation into the therapeutic potential of natural chromones. While specific detailed studies solely focused on the mechanisms of action of this compound are less extensively documented compared to some other chromones, its presence in plants known for medicinal properties and its classification as a chromone (B188151) suggest potential bioactivities.

Studies on Trianthema portulacastrum, a plant from which this compound is isolated, have indicated various pharmacological activities for the plant extracts and constituents, including antimicrobial, antioxidant, and anticancer potential nih.govresearchgate.net. This compound itself has been mentioned in the context of these activities observed in Trianthema portulacastrum researchgate.net.

Given that this compound is a chromone with hydroxyl and methyl substitutions, its biological activity may be related to the structure-activity relationships observed for other chromone derivatives. The chromone core is known to contribute to activities such as anti-inflammatory, antioxidant, antimicrobial, and antitumor effects bohrium.comresearchgate.netijrar.orgscilit.comnih.govsemanticscholar.orgtandfonline.com. The specific substitution pattern in this compound (hydroxyl groups at C-5 and C-7, and methyl groups at C-6 and C-8) likely influences its particular biological profile.

While detailed research findings specifically on isolated this compound's mechanisms of action are not prominently available in the provided search results, the general understanding of chromone bioactivity provides a framework for its potential effects. For instance, many chromones exhibit antioxidant activity by scavenging free radicals scilit.com. They can also influence cellular processes relevant to cancer, such as cell cycle progression and apoptosis bohrium.com. Further dedicated research is needed to fully delineate the specific biological activities and molecular targets of this compound.

Rationale for Comprehensive Academic Investigation of Leptorumol Detailed

The comprehensive academic investigation of Leptorumol is justified by several factors. Firstly, its identification in multiple plant species, some of which are used in traditional medicine, suggests it may contribute to the observed therapeutic effects of these plants nih.govebi.ac.uknih.gov. For example, Trianthema portulacastrum is used in Ayurvedic medicine and has shown various pharmacological activities nih.gov. Investigating this compound specifically can help validate the traditional uses and identify the responsible compounds.

Secondly, as a chromone (B188151) derivative, this compound belongs to a class of compounds with a proven track record in yielding biologically active molecules bohrium.comnih.govsemanticscholar.org. Understanding the specific biological properties of this compound adds to the collective knowledge about the structure-activity relationships within the chromone family, which can inform the design and synthesis of novel therapeutic agents ijrar.orgscilit.com.

Thirdly, while some potential activities like antimicrobial, antioxidant, and anticancer effects have been associated with this compound in the context of plant extracts researchgate.net, a detailed academic investigation focusing solely on the isolated compound is crucial to confirm these activities and elucidate the underlying mechanisms. Such studies would involve rigorous in vitro and in vivo assays to determine potency, specificity, and cellular targets.

Finally, a comprehensive investigation would include detailed phytochemical analysis, exploring potential variations in its structure or associated compounds in different plant sources, and optimizing isolation and purification methods for potential larger-scale studies pcbiochemres.com. This academic rigor is essential for determining the true potential of this compound as a lead compound in drug discovery or as a subject of further chemical biology research.

Preclinical Biological Activities of Leptorumol

Anti-inflammatory Effects of Leptorumol in Preclinical Models

This compound has shown promise as an anti-inflammatory agent in various preclinical settings, including both in vitro and in vivo models.

In vitro Studies on Inflammatory Mediators

In vitro studies have investigated the effects of this compound on key inflammatory mediators. While specific detailed data on this compound's in vitro effects on inflammatory mediators like COX-1 and COX-2 is not extensively provided in the search results, research on related plant extracts containing this compound or similar compounds offers insights into potential mechanisms. For instance, studies on other plant extracts have shown inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-treated macrophages. nih.gov Some phenolic compounds, structurally related to chromones like this compound, are known to decrease inflammatory responses by regulating pathways involving cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) through the modulation of nuclear factor kappa B (NF-κB). mdpi.com Flavonoids, another class of compounds often found alongside this compound in plant extracts, can prevent the production of pro-inflammatory mediators from the arachidonic acid pathway, such as cyclooxygenase (COX), lipoxygenase (LOX), and phospholipase A2 (PLA2), by modulating nitric oxide synthetase. mdpi.com

In vivo Animal Model Investigations of Anti-inflammatory Potency

Animal model investigations have been conducted to evaluate the anti-inflammatory potency of plant extracts containing this compound. An ethanolic extract of Trianthema portulacastrum, which contains this compound, demonstrated anti-inflammatory responses during chemically induced rat mammary tumorigenesis. nih.gov This extract significantly inhibited the percentage of COX-2-positive tumor cells in a dose-dependent manner in rats. nih.gov While the study focuses on the whole extract, the presence of this compound as a constituent suggests its potential contribution to the observed anti-inflammatory effects in vivo. nih.gov Other studies on different plant extracts have utilized models such as carrageenan-induced paw edema and cotton-pellet-induced granuloma tests to assess anti-inflammatory activity in rodents, demonstrating the relevance of these models for evaluating natural products. nih.gov, frontiersin.org, researchgate.net

Antioxidant Properties and Reactive Oxygen Species Scavenging by this compound

This compound, like many other natural phenolic compounds, is recognized for its antioxidant properties and ability to scavenge reactive oxygen species (ROS). bhu.ac.in, researchfloor.org

Cellular Antioxidant Mechanisms

Natural antioxidants, including phenolic compounds, exert their effects through various mechanisms such as preventing, repairing, or intercepting free radical reactions. bhu.ac.in, semanticscholar.org They can inhibit or quench free radical reactions based on their reducing capacity, hydrogen atom-donating capacity, solubility, and chelating properties. semanticscholar.org Flavonoids, often present with this compound, contribute to antioxidant activity through a combination of free radical scavenging and the inhibition of ROS-generating enzymes like NADH oxidase, mitochondrial succinoxidase, microsomal monooxygenase, and glutathione (B108866) S-transferase. bhu.ac.in Plant secondary metabolites, including flavonoids and polyphenols, are recognized for their critical role in modulating cellular functions and improving mitochondrial health by reducing oxidative stress. nih.gov

Evaluation in Oxidative Stress Animal Models

Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, and animal models are used to study this phenomenon. researchfloor.org, nih.gov While specific studies directly evaluating this compound in oxidative stress animal models were not prominently found, research on other natural antioxidants in such models provides context. For example, studies have investigated the effect of plant extracts on oxidative stress markers in diabetic rats, observing decreases in peroxidation products and increased activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). researchgate.net Animal models of seizures and epilepsy have also shown elevated brain concentrations of free radicals, and some compounds have demonstrated the ability to inhibit these effects and prevent increases in lipid peroxidation products. mdpi.com

Antiproliferative and Anticancer Activities of this compound in Preclinical Studies

Preclinical studies have explored the potential of this compound and plant extracts containing it for their antiproliferative and anticancer activities.

This compound has been reported to show anticancer activity against certain cell lines. core.ac.uk Specifically, it showed activity against MCF7 (breast cancer) and NCI-H460 (non-small cell lung cancer) cell lines at a concentration of 100 µM. core.ac.uk An extract of Trianthema portulacastrum, containing this compound, has demonstrated considerable chemoprevention against 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary tumorigenesis. nih.gov, phcogres.com This suggests a potential role for this compound in inhibiting cancer development in vivo.

Cytotoxicity against Various Cancer Cell Lines (in vitro models, e.g., HepG2, HCT116)

Studies have investigated the cytotoxic potential of plant extracts containing this compound against various human cancer cell lines in vitro. For instance, an ethanolic extract of Alpinia elegans leaves, which contains flavonoids, saponins, glycosides, and tannins, including potentially this compound, demonstrated anti-proliferative activity against HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), and A549 (lung carcinoma) cells. waocp.org The extract appeared to be more cytotoxic against HepG2 cells (LC50, 6h: 712.3 ppm) and HCT116 cells (LC50, 6h: 920.3 ppm) than A549 cells (LC50, 6h: 906.8 ppm) based on an LDH release assay. waocp.org The anti-proliferative activity showed a concentration-response relationship, with increased cytotoxicity at higher extract concentrations. waocp.org

Another study on Trianthema portulacastrum, a plant known to contain this compound, reported that its methanolic extract was effective against bacterial and fungal strains, and this antimicrobial activity was predominantly found in flavonoid fractions. researchgate.net Spectral studies of this extract suggested the presence of flavonoids, including this compound and C-methylflavone. researchgate.net While this study primarily focused on antimicrobial activity, the presence of this compound in an extract exhibiting biological activity against human pathogenic organisms, including bacteria and fungi, is noted. researchgate.net

Research on various Mongolian plant extracts, including some tested against HepG2 and HCT116 cell lines, provides context for in vitro cytotoxicity screening. researchgate.net While this compound itself was not the focus, these studies highlight the methodology and the range of IC50 values observed for plant extracts with cytotoxic effects on these cell lines. researchgate.netbrieflands.com

Evaluation in Animal Models of Carcinogenesis (e.g., mammary tumorigenesis)

The potential of Trianthema portulacastrum extract (TPE), which contains this compound, has been explored in animal models of carcinogenesis. Studies have investigated the anti-inflammatory mechanisms of TPE during chemically induced rat mammary tumorigenesis. researchgate.netmdpi.com In a model using 7,12-dimethylbenz(a)anthracene (DMBA) to induce mammary tumors in rats, TPE was found to inhibit mammary tumorigenesis in a dose-response manner. researchgate.netmdpi.com The study monitored inflammatory markers such as cyclooxygenase-2 (COX-2), heat shock protein 90 (HSP90), nuclear factor-kappaB (NF-κB), and nuclear factor erythroid 2-related factor 2 (Nrf2) in mammary tumors. researchgate.netmdpi.com TPE was observed to suppress elevated COX-2 expression during DMBA-induced mammary tumorigenesis. mdpi.com Quantitative analysis revealed a dose-responsive increase in the percentage of Nrf2-positive cells with TPE treatment compared to the control group. mdpi.com These findings suggest that TPE, containing this compound, may exert chemopreventive effects in mammary carcinogenesis by modulating inflammatory and stress mediators. mdpi.com The exact phytochemicals responsible for these effects require further comprehensive studies. mdpi.com

Antimicrobial Efficacy of this compound in Laboratory Settings

Investigations into the antimicrobial properties of plant extracts containing this compound have been conducted in laboratory settings.

Antibacterial Spectrum and Efficacy (in vitro)

Plant extracts containing this compound have shown in vitro antibacterial activity against a range of bacteria. A study on Trianthema portulacastrum reported that its methanolic extract was effective against bacterial strains. researchgate.net The antimicrobial activity was primarily associated with the flavonoid fractions, and spectral analysis indicated the presence of this compound and C-methylflavone. researchgate.net This suggests that this compound may contribute to the observed antibacterial effects of the extract. The study found the methanolic extract to be more effective against bacterial and fungal strains compared to aqueous and chloroform (B151607) extracts. researchgate.net

Another study focusing on Leucas aspera, a plant also reported to contain this compound, investigated the in vitro antibacterial activities of its leaf extracts. researchgate.net The petroleum ether extract showed the highest activity against Pseudomonas aeruginosa with a zone of inhibition of 15 mm. researchgate.net While the specific contribution of this compound was not isolated, the presence of this compound in extracts demonstrating antibacterial activity is noted. researchgate.net

Antifungal Activities (in vitro)

In addition to antibacterial effects, plant extracts containing this compound have also exhibited antifungal activities in vitro. The methanolic extract of Trianthema portulacastrum, containing flavonoids like this compound, was found to be effective against fungal strains in laboratory settings. researchgate.net This suggests a potential role for this compound in the antifungal properties of the extract. researchgate.net

Studies on Leucas aspera leaf extracts also reported antifungal activity against both yeasts and moulds. researchgate.net The spectral studies of L. aspera suggested the presence of flavonoids, this compound and C-methylflavone. researchgate.net

Trianthema portulacastrum has also been investigated for its activity against Botrytis cinerea in vitro and in vivo. uct.ac.za

Hepatoprotective Investigations in Preclinical in vivo Models

Preclinical in vivo studies have explored the potential hepatoprotective effects of extracts from plants containing this compound.

Modulatory Effects on Hepatic Injury Markers

Research on Trianthema portulacastrum has indicated its potential antihepatotoxic effects. researchgate.net Studies have suggested that T. portulacastrum has an antihepatotoxic effect based on the regulation of erythropoiesis and general unsusceptibility, antioxidant enzymes, and regulated hepatic oxidative DNA damage and chromosomal aberrations. researchgate.net The ethanolic extract of T. portulacastrum has been reported to have a hepatoprotective effect by maintaining the concentration of antioxidant enzymes in a diseased condition. researchgate.net

While these studies often utilize crude plant extracts, the presence of this compound as a constituent in Trianthema portulacastrum suggests its potential contribution to the observed hepatoprotective activities. mdpi.comnih.gov Hepatoprotective effects in animal models are commonly evaluated by monitoring biochemical parameters such as serum glutamate (B1630785) oxaloacetate transaminase (SGOT), serum glutamate pyruvate (B1213749) transaminase (SGPT), alkaline phosphatase (ALP), total bilirubin (B190676) (TB), and total protein (TP), which are markers of hepatic injury. jyoungpharm.orgresearchgate.net Reductions in elevated levels of liver enzymes like AST and ALT are indicators of improved liver function and reduced oxidative stress in models of liver injury. frontiersin.orgnih.gov

Histopathological Assessments in Animal Models

Research involving Trianthema portulacastrum, a plant from which this compound is isolated, has included histopathological assessments in animal models to evaluate its effects. Studies investigating the therapeutic action of T. portulacastrum extract on N-nitroso-N-methylurea (NMU)-induced mammary tumors in Wistar rats involved histopathological examinations of mammary gland tissues and tumors. These assessments aimed to observe histological changes, classify and grade tumors, and evaluate parameters such as re-epithelialization, collagenation, and vascularization in wound healing models. researchgate.net While these studies focus on the plant extract, they provide a context for the types of histopathological evaluations conducted in animal models when assessing the biological activities of its constituents, including this compound.

Other Reported Biological Activities of this compound and Close Analogues

This compound and structurally related chromones and flavanones have demonstrated a range of biological activities in preclinical studies.

Acetylcholinesterase (AChE) inhibition is a strategy explored for the management of neurological disorders, including Alzheimer's disease, by increasing acetylcholine (B1216132) levels in the brain. sbpmed.org.br While direct studies on this compound's neuroprotective potential and AChE modulation are not prominently detailed in the search results, research on fractions from Trianthema portulacastrum has indicated relevant activity. A butanol fraction of T. portulacastrum hydroethanolic extract showed concentration-dependent inhibition of free radicals and competitive inhibition kinetics in an in vitro AChE inhibition study. researchgate.net This fraction also reversed scopolamine-induced histological changes in the hippocampal region in mice, suggesting a potential neuroprotective effect. researchgate.net Although the specific contribution of this compound to these effects within the complex plant extract is not isolated, these findings highlight the potential for compounds present in T. portulacastrum, including this compound, to possess neuroprotective and AChE modulatory activities.

Several compounds structurally related to this compound, such as matteucinol (B1217118) and 2'-hydroxymatteucinol (B121007), have been investigated for their hypoglycemic activity. Studies using a streptozotocin (B1681764) (STZ)-induced diabetic rat model evaluated the effects of matteucinol, demethoxymatteucinol, and 2'-hydroxymatteucinol isolated from Pentarhizidium orientale. mdpi.com 2'-hydroxymatteucinol demonstrated potent blood glucose-lowering effects. mdpi.com In experiments with intraperitoneal administration at 50 and 100 mg/kg, 2'-hydroxymatteucinol showed a hypoglycemic effect comparable to the positive control, tolbutamide. mdpi.com Oral administration of 2'-hydroxymatteucinol also resulted in significant hypoglycemic effects at doses of 25, 50, and 100 mg/kg in STZ-induced diabetic rats. mdpi.com These findings suggest that related flavanones possess notable hypoglycemic potential.

Here is a summary of the hypoglycemic activity of 2'-hydroxymatteucinol:

| Compound | Model | Administration Route | Dose (mg/kg) | Observed Effect | Reference |

| 2'-hydroxymatteucinol | STZ-induced diabetic rats | Intraperitoneal | 100 | Potent blood glucose lowering | mdpi.com |

| 2'-hydroxymatteucinol | STZ-induced diabetic rats | Intraperitoneal | 50 | 28.7% hypoglycemic effect | mdpi.com |

| 2'-hydroxymatteucinol | STZ-induced diabetic rats | Intraperitoneal | 100 | Comparable to tolbutamide | mdpi.com |

| 2'-hydroxymatteucinol | STZ-induced diabetic rats | Oral | 25 | 22.0% hypoglycemic effect | mdpi.com |

| 2'-hydroxymatteucinol | STZ-induced diabetic rats | Oral | 50 | 14.8% hypoglycemic effect | mdpi.com |

| 2'-hydroxymatteucinol | STZ-induced diabetic rats | Oral | 100 | 27.5% hypoglycemic effect | mdpi.com |

Chromones and their derivatives have been reported to possess antiviral activities. acs.orgijrpc.com Studies have investigated the antiviral potential of compounds isolated from plants, including those structurally related to this compound. For instance, matteflavoside G, a related compound, demonstrated strong antiviral activity against the H1N1 influenza virus. mdpi.com Other compounds, such as demethoxymatteucinol, matteucinol, matteucin, methoxymatteucin, and 3′-hydroxy-5′-methoxy-6,8-dimethylhuazhongilexone, showed neuraminidase inhibitory activities against H1N1 and H9N2 influenza viruses with IC50 values in the low micromolar range. mdpi.com Structurally related chromone (B188151) derivatives have also shown antiviral activity against viruses such as SARS-CoV, with the type and position of substituents on the chromone core influencing activity. jst.go.jpnih.gov While direct antiviral activity of this compound is not extensively detailed in the provided results, the reported effects of structurally related chromones and flavanones highlight the potential for this class of compounds to exhibit antiviral properties.

Here is a table summarizing the neuraminidase inhibitory activity of some related compounds:

| Compound | Target Virus | IC50 (μM) | Reference |

| Demethoxymatteucinol | H1N1 | 30.3 ± 3.0 | mdpi.com |

| Demethoxymatteucinol | H9N2 | 31.3 ± 5.7 | mdpi.com |

| Matteucinol | H1N1 | 25.2 ± 2.4 | mdpi.com |

| Matteucinol | H9N2 | 27.2 ± 3.2 | mdpi.com |

| Matteucin | H1N1 | 23.9 ± 3.0 | mdpi.com |

| Matteucin | H9N2 | 24.1 ± 1.3 | mdpi.com |

| Methoxymatteucin | H1N1 | 24.5 ± 1.5 | mdpi.com |

| Methoxymatteucin | H9N2 | 24.6 ± 0.8 | mdpi.com |

| 3′-hydroxy-5′-methoxy-6,8-dimethylhuazhongilexone | H1N1 | 24.4 ± 2.0 | mdpi.com |

| 3′-hydroxy-5′-methoxy-6,8-dimethylhuazhongilexone | H9N2 | 23.1 ± 1.7 | mdpi.com |

Molecular and Cellular Mechanisms of Action of Leptorumol

Modulation of Cellular Signaling Pathways

Research indicates that extracts containing leptorumol can interact with and modulate important cellular signaling cascades, including those involving Nrf2, NF-κB, and apoptotic pathways.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Regulation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a crucial regulator of the cellular antioxidant response. Studies suggest that the anti-inflammatory mechanisms of Trianthema portulacastrum extract (TPE), which contains this compound, may involve the simultaneous and differential modulation of both the NF-κB and Nrf2 signaling pathways semanticscholar.org. TPE-mediated suppression of NF-κB signaling is potentially achieved, in part, through the activation of Nrf2, which acts as a negative regulator of NF-κB semanticscholar.org. This suggests a potential interplay between these two pathways in mediating the observed cellular effects of the extract.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Interactions

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) is a transcription factor complex that plays a central role in regulating inflammatory and immune responses, as well as cell survival. Research indicates that Trianthema portulacastrum extract can influence NF-κB signaling. Studies have shown that TPE can suppress NF-κB activity semanticscholar.org. This suppression of NF-κB signaling is proposed as one of the mechanisms by which the extract exerts its anti-inflammatory effects semanticscholar.org. The modulation of NF-κB is suggested to be linked to the activation of the Nrf2 pathway semanticscholar.org.

Impact on Apoptotic Pathways (e.g., Caspase-3 activation)

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. Caspase-3 is a key effector caspase in the apoptotic cascade, and its activation is a hallmark of apoptosis plos.orgstemcell.comnih.gov. Research on Trianthema portulacastrum extract has demonstrated an impact on apoptotic pathways. Studies in rat models of mammary tumors showed that treatment with TPE significantly increased the expression of Caspase-3 researchgate.netresearchgate.net. This increased expression of Caspase-3 suggests that the extract, and potentially its constituent this compound, can induce or enhance apoptosis researchgate.net.

Influence on Gene Expression Profiles

Beyond direct modulation of signaling pathways, extracts containing this compound have been shown to influence the expression levels of genes involved in critical cellular processes such as proliferation and angiogenesis.

Regulation of Proliferative Markers (e.g., PCNA)

Cellular proliferation is a tightly regulated process, and dysregulation of proliferation is a characteristic of various diseases, including cancer. Proliferating Cell Nuclear Antigen (PCNA) is a key marker of cellular proliferation, as its expression level varies with the cell cycle stage genecards.org. Studies investigating the effects of Trianthema portulacastrum extract on mammary tumors in rats have shown that TPE treatment significantly reduced the expression of PCNA researchgate.netresearchgate.net. This downregulation of PCNA expression indicates an antiproliferative mechanism associated with the extract .

Modulation of Angiogenic Factors (e.g., VEGF)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a crucial cytokine that plays a significant role in promoting angiogenesis waocp.orgsciforum.net. Research on the effects of Trianthema portulacastrum extract in rat mammary tumor models has demonstrated that TPE treatment led to a significant decrease in VEGF expression . This reduction in VEGF expression suggests that the extract possesses antiangiogenic activity .

Compound Names and PubChem CIDs

Effects on Hormone Receptors (e.g., ER-α, ER-β) in Specific Models

Research into the molecular mechanisms of action of compounds often includes evaluating their interactions with hormone receptors, such as estrogen receptor alpha (ER-α) and estrogen receptor beta (ER-β). These intracellular receptors are members of the nuclear receptor family and play crucial roles in mediating the effects of estrogen by regulating gene transcription upon ligand binding. nih.govfrontiersin.orgwikipedia.org ERα and ERβ exhibit distinct tissue distribution and can form homodimers (ERαα, ERββ) or heterodimers (ERαβ), leading to varied biological responses. frontiersin.orgwikipedia.orgmdpi.com While studies have explored the interactions of various natural compounds, including some phytoestrogens, with these receptors, specific research detailing the direct effects of this compound on ER-α or ER-β in particular models was not found in the consulted literature. nih.gov Therefore, the extent to which this compound may interact with or modulate the activity of estrogen receptors remains to be elucidated based on the available information.

Enzyme Inhibition and Activation Studies

Enzyme modulation is a significant mechanism by which many bioactive compounds exert their effects. Investigations into the enzymatic activities of this compound or compounds from its source plants have provided some insights, particularly concerning enzymes relevant to metabolic processes.

Cholinesterase Enzyme Kinetics

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes critical for the hydrolysis of choline (B1196258) esters, such as the neurotransmitter acetylcholine (B1216132). scielo.brnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. scielo.brnih.gov While the general principles and methods for studying cholinesterase enzyme kinetics, such as the Ellman assay, are well-established, specific studies reporting the inhibitory activity or kinetic parameters of this compound on cholinesterase enzymes were not identified in the conducted literature search. scielo.brup.ptekb.egresearchgate.net

Glycosidase and Aldose Reductase Inhibition (based on chromone (B188151) class)

This compound belongs to the chromone class of compounds. nih.gov Chromone derivatives and other related flavonoids isolated from plants, including those from which this compound is found, have been investigated for their inhibitory effects on various enzymes, including α-glucosidase and aldose reductase. mdpi.comresearchgate.netnih.govinternationalrasd.org α-Glucosidase inhibitors are relevant in managing postprandial hyperglycemia, while aldose reductase is an enzyme involved in the polyol pathway, implicated in diabetic complications. Studies on C-methylated flavanones have indicated that structural features such as a free 7-hydroxy group and methyl groups at the C-6 and C-8 positions can be important for α-glucosidase inhibitory activity. mdpi.com this compound possesses a 7-hydroxy group and methyl groups at C-6 and C-8. nih.gov Although this compound is a chromone isolated from P. orientale, a plant reported to contain compounds with α-glucosidase and aldose reductase inhibitory activities, direct experimental data specifically demonstrating this compound's inhibitory activity and potency (e.g., IC50 values) against these enzymes were not found in the consulted literature. mdpi.comresearchgate.net Therefore, while its structural class and source suggest potential, specific enzymatic inhibition data for this compound itself is needed for a comprehensive understanding.

Interactions with Subcellular Structures and Macromolecules

Understanding how a compound interacts with cellular components like membranes and proteins is crucial for elucidating its mechanism of action.

Membrane Interactions and Permeability Modulation

Cellular membranes serve as barriers and regulate the passage of substances into and out of cells. The interaction of a compound with cell membranes can influence its absorption, distribution, metabolism, and excretion, as well as its ability to reach intracellular targets. nih.govglbrc.org Some studies have investigated the effects of plant extracts or compounds on membrane permeability, particularly in the context of antimicrobial activity or transport mechanisms. glbrc.orgresearchgate.netcore.ac.uk For instance, research on Trianthema portulacastrum, a plant from which this compound is isolated, has explored membrane permeability in relation to its antibacterial effects. researchgate.net However, specific research focused on the direct interaction of this compound with biological membranes or its effects on membrane permeability in various cellular models was not found in the available literature.

Protein Binding and Conformational Changes

The binding of a small molecule to a protein can modulate protein function, including enzymatic activity, receptor signaling, or structural integrity. This binding can induce conformational changes in the protein, which are critical for its activity and interactions with other molecules. biolab.sinih.govblopig.complos.orgarxiv.org While the general principles of protein-ligand binding and associated conformational changes are well-studied, specific experimental data detailing the binding of this compound to particular proteins or the induction of conformational changes upon such binding were not identified in the consulted literature. Further research is required to determine if and how this compound interacts with specific protein targets and the resulting structural or functional consequences.

Structure Activity Relationship Sar Studies of Leptorumol and Its Derivatives

Identification of Key Pharmacophores for Observed Biological Activities

Pharmacophores represent the essential features of a molecule that are necessary for its biological activity, describing the spatial arrangement of functional groups that interact with a biological target. uwec.eduic.ac.uk While specific pharmacophore models for leptorumol's various activities are not extensively detailed in the provided search results, related studies on other flavonoids and chromones offer insights. For instance, SAR correlations for α-glucosidase inhibitory activity in C-methylated flavanones highlighted the importance of a free 7-hydroxyl group and C-methylation at positions 6 and 8. mdpi.commdpi.com This suggests that the hydroxyl groups at positions 5 and 7 and the methyl groups at positions 6 and 8 in this compound's chromone (B188151) structure are likely key pharmacophoric elements contributing to its observed biological effects. nih.gov Studies on other compound classes also emphasize that functional groups and their spatial arrangement are critical determinants of pharmacophore activity. nih.govresearchgate.net

Impact of Functional Group Modifications on Potency and Selectivity

Modifications to the functional groups of a compound can significantly impact its potency and selectivity towards biological targets. While direct studies on systematic functional group modifications of this compound are not prominently featured in the search results, research on related compounds provides context. For example, studies on semisynthetic derivatives of pentacyclic triterpenes show that the presence and position of specific moieties, such as L-rhamnose, are essential for cytotoxic effects. mdpi.com Similarly, glycosylation at specific positions in flavonoids can either enhance or reduce antiviral activity. mdpi.com The presence of hydroxyl and methyl groups on the chromone core of this compound are likely crucial for its interactions with biological systems, and modifications to these groups (e.g., methylation, glycosylation) would be expected to alter its activity profile. mdpi.commdpi.comnih.gov

Development of this compound Glycosides and Other Derivatives

The development of glycosides and other derivatives of natural products is a common strategy in medicinal chemistry to improve properties such as solubility, stability, and bioavailability, as well as to modulate biological activity. This compound glycosides have been identified in nature. For instance, matteuinterin B, a compound isolated from Matteuccia intermedia, was reported to resemble this compound 7-O-β-D-glucopyranoside, albeit with an additional fragment. mdpi.com Another chromone glycoside, matteucen I, with a glucose and rhamnose sugar moiety, has also been isolated. mdpi.com These natural occurrences suggest that glycosylation of the this compound core is biosynthetically feasible and that such derivatives exist.

Synthesis and Biological Evaluation of this compound 7-O-β-D-Glucopyranoside

While detailed procedures for the synthesis and biological evaluation of synthetic this compound 7-O-β-D-glucopyranoside are not explicitly provided in the search results, the existence of naturally occurring chromone glycosides and studies on the synthesis and evaluation of other glycosides provide a framework. For example, the synthesis and biological evaluation of cardiac glycosides involve multistep routes with modifications to the sugar moiety and glycoside linker to determine SARs for anticancer activity. nih.gov The mention of matteuinterin B having a resemblance to this compound 7-O-β-D-glucopyranoside suggests that this specific glycoside structure is relevant in the context of natural products research. mdpi.com Further research would be needed to detail the specific synthesis and biological evaluation of this particular this compound derivative.

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking)

Computational chemistry approaches, such as molecular docking, play an increasingly important role in SAR analysis and drug discovery. scielo.org.conrfhh.com Molecular docking aims to predict the preferred orientation (binding pose) of a ligand within a receptor binding site and estimate the binding affinity. scielo.org.cofortunejournals.com This can provide insights into the key interactions between a molecule and its biological target, helping to explain observed biological activities and guide the design of new derivatives with improved properties. nrfhh.comnih.gov While specific molecular docking studies on this compound were not found, the technique is widely applied to study the interactions of natural compounds with various protein targets, including those relevant to the biological activities reported for this compound (e.g., enzymes, receptors). scielo.org.conrfhh.comnih.govrsc.org These computational methods complement experimental SAR studies by providing a molecular-level understanding of ligand-target interactions. nih.gov

Synthetic Approaches to Leptorumol and Its Analogues

Total Synthesis Strategies for Leptorumol

Total synthesis approaches aim to construct the complete this compound molecule from simpler, readily available starting materials through a series of controlled chemical reactions. One reported total synthesis of 5,7-dihydroxy-6,8-dimethylchromone (this compound) was achieved starting from 3,4-dimethylphoroacetophenone. jst.go.jp This demonstrates that the chromone (B188151) core with the specific substitution pattern can be assembled through entirely chemical means. While specific detailed synthetic routes for this compound itself were not extensively detailed in the search results, the successful synthesis from a substituted acetophenone (B1666503) highlights a common strategy for chromone synthesis, often involving cyclization reactions.

Chemo-Enzymatic Synthesis Methods

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic transformations with the versatility of chemical reactions. This approach can be particularly useful for introducing chirality or performing reactions that are challenging using purely chemical methods. While direct examples of chemo-enzymatic synthesis specifically for this compound were not found in the search results, the broader field of chemo-enzymatic synthesis of natural products and their analogues is well-established. nih.govbeilstein-journals.orgnih.govrsc.org This suggests that enzymatic steps could potentially be integrated into synthetic routes for this compound or its derivatives, for instance, for selective functionalization or modification of precursor molecules. Reviews on chemo-enzymatic total synthesis highlight approaches such as regio- and stereoselective late-stage functionalization and the use of enzymes for constructing complex scaffolds. nih.govbeilstein-journals.org

Derivatization Strategies for Enhancing Biological Efficacy or Specificity

Derivatization of natural products like this compound involves modifying their chemical structure to potentially improve their biological activity, specificity, or pharmacokinetic properties. This can include introducing new functional groups, creating prodrugs, or forming conjugates. Although detailed studies on the derivatization of this compound for enhanced biological efficacy were not prominently featured, the existence of acetylmethyl-leptorumol (5-acetoxy-7-methoxy-6,8-dimethyl-chromen-4-one) with CAS number 21722-29-2 indicates that modifications such as acetylation and methylation of the hydroxyl groups are possible. guidechem.com Derivatization is a common strategy in medicinal chemistry to explore the structure-activity relationships of natural compounds and develop more potent or selective agents. Studies on other chromone derivatives demonstrate that modifications can influence activity. core.ac.uk

Development of Novel Chromone Analogues Inspired by this compound Scaffold

The chromone scaffold, present in this compound, is a privileged structure in medicinal chemistry, meaning it is a core structure that appears frequently in biologically active compounds. nih.govresearchgate.net The unique substitution pattern of this compound (hydroxyl groups at C-5 and C-7, methyl groups at C-6 and C-8) can serve as inspiration for designing and synthesizing novel chromone analogues with potentially improved or different biological activities. Research on chromone chemistry includes the development of various analogues through different synthetic methodologies, such as Michael addition-driven multicomponent reactions. rsc.org The synthesis of chromone-containing hybrid analogues by combining the chromone scaffold with other pharmacologically active fragments is also an active area of research. nih.gov These efforts aim to create compounds with enhanced properties for various therapeutic areas. nih.govresearchgate.net The study of structure-activity relationships of chromone derivatives helps guide the rational design of new analogues. core.ac.ukresearchgate.net

Compound Names and PubChem CIDs

Advanced Analytical Methodologies in Leptorumol Research

Metabolomics Profiling of Leptorumol-Producing Organisms

Metabolomics profiling plays a significant role in the comprehensive analysis of the metabolic landscape of organisms that produce this compound. This approach allows for the identification and quantification of a wide range of metabolites, providing insights into the biochemical pathways involved in this compound biosynthesis and its co-occurrence with other compounds. This compound, a chromone (B188151), has been identified in plants such as Pentarhizidium orientale and Trianthema portulacastrum. mdpi.comnih.govnih.govnih.govnih.govresearchgate.netwikipedia.orgwikipedia.orgfishersci.co.ukguidetopharmacology.orgscribd.comxenbase.orglipidmaps.org

Metabolomic studies utilizing techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in the discovery of novel compounds structurally related to those found in families like Onocleaceae, which includes P. orientale. mdpi.com The application of metabolomics profiling using LC-HR-ESI-MS on Trianthema portulacastrum and Aizoon canariense has led to the dereplication and identification of numerous metabolites across different chemical classes, with flavonoids being the most predominant class in both plants. nih.govresearchgate.netphcogres.com this compound was identified as one of the flavonoids present in the LC-HRMS profile of T. portulacastrum. nih.gov Furthermore, metabolomics analysis employing UPLC-MS/MS has been used to study the differential metabolites between Bupleurum chinense and Bupleurum scorzonerifolium, revealing this compound as a metabolite with significantly increased content in B. chinense. wikipedia.org These studies highlight the power of metabolomics in exploring the chemical diversity of medicinal plants and identifying key compounds like this compound.

High-Throughput Screening (HTS) Techniques for Biological Activity Assessment

While the search results indicate various reported biological activities for this compound and extracts containing it, such as antimicrobial, antioxidant, and anticancer properties xenbase.org, specific details regarding the application of High-Throughput Screening (HTS) techniques solely focused on this compound for assessing a broad spectrum of biological activities are not explicitly detailed. Biological activity assessments mentioned often involve determining IC50 values for specific targets like neuraminidase or α-glucosidase, or evaluating cytotoxic activity against cell lines mdpi.comnih.gov, which are standard biological assays. Some studies mention screening for activities like anti-inflammatory potential of extracts containing this compound scribd.com, but the methodologies are not described in the context of high-throughput screening of this compound itself for novel activities.

Quantitative Analysis of this compound in Biological Samples

Quantitative analysis of phytochemical constituents in plants known to contain this compound, such as Trianthema portulacastrum, is an important aspect of research for purposes including quality control and standardization of raw materials and derived products. wikipedia.orgguidetopharmacology.org While the search results mention quantitative analysis of phytochemicals in T. portulacastrum, a specific quantitative method solely for this compound in biological samples was not prominently detailed across the provided snippets. However, methods capable of quantifying compounds present alongside this compound have been developed. For instance, a HPTLC method was established for the simultaneous quantitative analysis of several bioactive components in T. portulacastrum, although the focus of this particular method was on compounds like p-methoxybenzoic acid, 3,4-dimethoxycinnamic acid, Ecdysterone, and Stigmasterol. guidetopharmacology.org The development of accurate and reliable quantitative methods is essential for further pharmacological and phytochemical research on this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS), including its hyphenated techniques such as LC-HRMS, LC-HR-ESI-MS, and UPLC-MS/MS, is a cornerstone analytical tool for the detection and identification of this compound in complex biological matrices, particularly plant extracts. mdpi.comnih.govresearchgate.netphcogres.comwikipedia.org These techniques offer high sensitivity and selectivity, making them suitable for analyzing metabolites present at varying concentrations. LC-HRMS profiling has been successfully applied to identify this compound within the complex chemical profile of Trianthema portulacastrum. nih.gov Similarly, UPLC-MS/MS was instrumental in the identification and comparative analysis of differential metabolites, including this compound, in different Bupleurum species. wikipedia.org The use of LC-MS data in conjunction with databases like METLIN and Dictionary of Natural Products facilitates the dereplication and tentative identification of known compounds like this compound during metabolomics studies. nih.govphcogres.com LC-UV-MS-MS is also mentioned as a system for the identification and quantification of metabolites. phcogres.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique employed in the phytochemical investigation of plants containing this compound, such as Trianthema portulacastrum. nih.govnih.govresearchgate.netwikipedia.org GC-MS analysis has been utilized to explore the phytochemical composition of these plants. nih.govnih.gov In some studies, GC-MS analysis protocols have been specifically outlined. nih.gov GC-MS has also contributed to revealing the distinct chemical profiles of different plant varieties, as seen in the comparative analysis of Bupleurum species. wikipedia.org Comparative phytochemical profiling using GC-MS has also been applied to other related species like Sesuvium portulacastrum. wikipedia.org While GC-MS is effective for volatile and semi-volatile compounds, its application for the direct analysis of this compound, a relatively polar flavonoid, would likely require derivatization. The search results primarily highlight its use in broad phytochemical screening of the producing organisms.

Future Research Directions and Translational Perspectives for Leptorumol

Elucidation of Unexplored Molecular Targets and Pathways

Despite the identification of Leptorumol, its precise molecular targets and the intricate pathways it influences within biological systems are not yet fully elucidated. Future research should prioritize comprehensive investigations using advanced biochemical and cell biology techniques to pinpoint the specific proteins, enzymes, or receptors that this compound interacts with. Understanding these interactions at a molecular level is crucial for deciphering its mechanisms of action and predicting its potential therapeutic effects. Techniques such as affinity chromatography, reporter assays, and gene expression profiling could be employed to map the molecular landscape affected by this compound exposure.

Exploration of Synergistic Effects with Other Phytochemicals or Conventional Agents

This compound exists naturally alongside a diverse array of other phytochemicals in its source plants. Investigating potential synergistic effects between this compound and these co-occurring compounds is a critical research direction. Studies could explore whether combinations of this compound with other plant-derived compounds exhibit enhanced biological activities compared to this compound alone. journalgrid.com. Furthermore, exploring synergistic effects with conventional therapeutic agents could reveal novel combination therapies, potentially leading to improved efficacy or reduced dosages of existing drugs mdpi.comresearchgate.net. Research in this area could involve in vitro and in vivo studies assessing the combined effects on relevant disease models.

Development of Advanced Preclinical Models for Disease Mimicry

To accurately assess the potential of this compound for therapeutic applications, the development and utilization of more advanced preclinical models are essential. Current research may rely on basic in vitro or simpler in vivo models. Future studies should aim to establish more complex and physiologically relevant models that better mimic human diseases. This could include organ-on-a-chip systems, 3D cell cultures, or genetically modified animal models that recapitulate specific disease pathologies. Such models would provide more reliable data on this compound's efficacy, pharmacokinetics, and potential toxicity in a context closer to the human condition. Preclinical animal models have been used to study the effects of plant extracts containing compounds like this compound on conditions such as liver damage and pain sensation larkin.edu.

Biotechnological Production and Optimization of this compound Yield

The sustainable and scalable production of this compound is crucial for its potential translation into various industries. Current extraction methods from natural sources may yield minute amounts mdpi.com. Future research should focus on developing and optimizing biotechnological approaches for this compound production. This could involve exploring microbial fermentation, plant cell culture, or synthetic biology techniques to enhance the yield and purity of this compound scirp.orgscispace.com. Optimization studies could investigate factors such as growth conditions, nutrient media composition, and genetic engineering strategies to maximize production efficiency.

Integration of Omics Technologies (Proteomics, Transcriptomics) in this compound Studies

Integrating high-throughput omics technologies, such as proteomics and transcriptomics, can provide a comprehensive understanding of this compound's effects at the molecular level frontiersin.orgresearchgate.netarcjournals.orgpremierscience.com. Transcriptomics can reveal how this compound influences gene expression profiles, while proteomics can shed light on changes in protein abundance and modifications arcjournals.orgpremierscience.comnih.gov. Future research should leverage these technologies to gain deeper insights into the biological pathways and networks modulated by this compound. This can help identify biomarkers of response, uncover off-target effects, and provide a holistic view of its biological impact. Multi-omics strategies are increasingly used in medicinal plant research to understand the molecular intricacies and identify key compounds and pathways frontiersin.orgresearchgate.net.

Potential for Novel Chemical Scaffold Development from this compound